4-Oxo-4-(3-oxopiperazin-1-yl)butanoic acid

Description

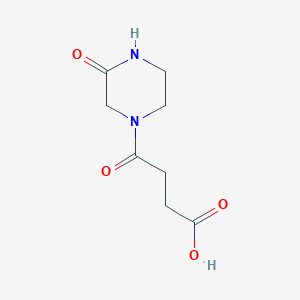

Structure

3D Structure

Properties

IUPAC Name |

4-oxo-4-(3-oxopiperazin-1-yl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O4/c11-6-5-10(4-3-9-6)7(12)1-2-8(13)14/h1-5H2,(H,9,11)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGEFIOXTZYMZPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(=O)N1)C(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30356805 | |

| Record name | 4-Oxo-4-(3-oxopiperazin-1-yl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30356805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

590380-54-4 | |

| Record name | 4-Oxo-4-(3-oxopiperazin-1-yl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30356805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Oxo-4-(3-oxopiperazin-1-yl)butanoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Oxo-4-(3-oxopiperazin-1-yl)butanoic acid is a chemical compound with a molecular structure that suggests potential for further investigation in medicinal chemistry and drug development. Its bifunctional nature, incorporating both a carboxylic acid and a piperazinone moiety, presents opportunities for various chemical modifications and biological interactions. This technical guide provides a comprehensive overview of the currently available chemical properties of this compound.

Chemical Properties

While extensive experimental data for this compound is limited in publicly accessible literature, its fundamental chemical identifiers and computed properties have been compiled from established chemical databases.

Table 1: Chemical Identifiers and Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| Synonyms | 4-oxo-4-(3-oxo-1-piperazinyl)butanoic acid, γ,3-dioxo-1-piperazinebutanoic acid | PubChem[1] |

| CAS Number | 590380-54-4 | PubChem[1] |

| Molecular Formula | C₈H₁₂N₂O₄ | PubChem[1] |

| Molecular Weight | 200.19 g/mol | PubChem[1] |

| XLogP3 | -1.7 | PubChem[1] |

| Hydrogen Bond Donor Count | 2 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |

| Rotatable Bond Count | 3 | PubChem[1] |

Note: The XLogP3 value suggests that the compound is likely to be hydrophilic. The presence of hydrogen bond donors and acceptors indicates its potential to participate in hydrogen bonding, which can influence its solubility and interactions with biological targets.

Experimental Data

Currently, there is a notable absence of publicly available, experimentally determined data for several key chemical properties of this compound. This includes, but is not limited to:

-

Melting Point

-

Boiling Point

-

Solubility in various solvents

-

pKa

The lack of this experimental data highlights an opportunity for further research to characterize this compound fully.

Synthesis

Proposed Synthetic Pathway

The reaction would likely proceed via the nucleophilic attack of the secondary amine in the 2-piperazinone ring on one of the carbonyl carbons of succinic anhydride. This would lead to the opening of the anhydride ring and the formation of the desired N-acylated product.

Caption: Proposed synthesis of this compound.

General Experimental Considerations

-

Solvent: A polar aprotic solvent such as dichloromethane (DCM), acetonitrile, or dimethylformamide (DMF) would likely be suitable for this reaction.

-

Temperature: The reaction may proceed at room temperature, but gentle heating might be required to increase the reaction rate.

-

Purification: Purification of the final product would likely involve techniques such as recrystallization or column chromatography.

Biological Activity and Signaling Pathways

As of the date of this guide, there is no published information regarding the biological activity of this compound. No screening assays, pharmacological studies, or investigations into its potential interactions with biological signaling pathways have been reported. The piperazine and piperazinone scaffolds are present in a wide range of biologically active molecules, suggesting that this compound could be a candidate for future biological evaluation.

Logical Relationship of Chemical Properties

The chemical structure of this compound dictates its potential chemical behavior and interactions.

Caption: Logical relationships of the chemical properties of the title compound.

Conclusion and Future Directions

This compound is a compound for which basic chemical information is available, but a comprehensive experimental characterization is lacking. The absence of data on its biological activity presents a clear opportunity for the research community. Future work should focus on:

-

Development and validation of a robust synthetic protocol.

-

Thorough experimental determination of its physicochemical properties.

-

Screening for biological activity across a range of relevant assays.

Such studies will be crucial in elucidating the potential of this molecule for applications in drug discovery and development.

References

An In-depth Technical Guide on the Structure Elucidation of 4-Oxo-4-(3-oxopiperazin-1-yl)butanoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure elucidation of 4-Oxo-4-(3-oxopiperazin-1-yl)butanoic acid. The document outlines a plausible synthetic route and details the analytical methodologies required for its structural confirmation. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis and characterization of novel heterocyclic compounds for potential pharmaceutical applications.

Introduction

This compound is a heterocyclic compound featuring a piperazinone ring N-acylated with a succinic acid moiety. The presence of both a cyclic amide and a carboxylic acid functional group suggests its potential as a scaffold in medicinal chemistry. Accurate structural elucidation is paramount for understanding its chemical properties and potential biological activity. This guide details the proposed synthesis and the comprehensive spectroscopic analysis necessary to unequivocally determine its structure.

Chemical Structure

The chemical structure of this compound is presented below.

In-Depth Technical Guide: 4-Oxo-4-(3-oxopiperazin-1-yl)butanoic acid (CAS 590380-54-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Oxo-4-(3-oxopiperazin-1-yl)butanoic acid, identified by the CAS number 590380-54-4, is a chemical compound featuring a piperazine and a butanoic acid moiety. Its structure suggests its potential as a versatile building block in the synthesis of more complex molecules, particularly in the realm of medicinal chemistry. This guide provides a summary of its chemical properties, a plausible experimental protocol for its synthesis based on related structures, and an overview of the potential biological significance of its structural components.

Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₈H₁₂N₂O₄ | PubChem[1] |

| Molecular Weight | 200.19 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 590380-54-4 | PubChem[1] |

| XLogP3 | -1.7 | PubChem[1] |

| Hydrogen Bond Donor Count | 2 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |

| Rotatable Bond Count | 3 | PubChem[1] |

| Exact Mass | 200.07970687 g/mol | PubChem[1] |

| Monoisotopic Mass | 200.07970687 g/mol | PubChem[1] |

| Topological Polar Surface Area | 86.7 Ų | PubChem[1] |

| Heavy Atom Count | 14 | PubChem[1] |

| Formal Charge | 0 | PubChem[1] |

| Complexity | 264 | PubChem[1] |

Experimental Protocols

A detailed, experimentally validated synthesis protocol for this compound is not explicitly available in published literature. However, based on the synthesis of analogous butanoic acid and piperazine derivatives, a plausible synthetic route can be proposed. The following is a representative protocol.

Proposed Synthesis of this compound

This proposed synthesis involves the acylation of a piperazinone derivative with succinic anhydride.

Materials:

-

Piperazin-2-one

-

Succinic anhydride

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Triethylamine (TEA)

-

Diethyl ether

-

Hydrochloric acid (1 M)

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate

-

Hexanes

Procedure:

-

Reaction Setup: To a solution of piperazin-2-one (1 equivalent) in anhydrous DMF, add triethylamine (1.2 equivalents). Stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

Acylation: Add succinic anhydride (1.1 equivalents) portion-wise to the reaction mixture.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, pour the mixture into cold water and acidify to pH 2-3 with 1 M HCl.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Washing: Wash the combined organic layers with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the final product, this compound.

Characterization: The structure of the purified compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Activity and Potential Applications

As of the current literature survey, there are no specific biological activity data or pharmacological studies reported for this compound itself. However, the constituent chemical motifs, namely the piperazine ring and the butanoic acid chain, are present in numerous biologically active compounds. This suggests that the title compound could serve as a valuable intermediate in the synthesis of novel therapeutic agents.

Piperazine Derivatives: The piperazine scaffold is a well-established pharmacophore found in a wide range of drugs with diverse biological activities. These include antipsychotic, antidepressant, anxiolytic, and antihistaminic agents.[2] The nitrogen atoms of the piperazine ring can be functionalized to interact with various biological targets.

Butanoic Acid Derivatives: Butanoic acid and its derivatives have been explored for various therapeutic applications. For example, certain 4-oxo-butanoic acid derivatives have been investigated as potent and selective S1P1 receptor agonists, which have potential in treating autoimmune diseases.[3] Other studies have synthesized novel 4-oxo-4-(piperazin-1-yl)butanoic acid derivatives and evaluated their analgesic and anti-inflammatory activities.[4]

Given this context, this compound represents a promising starting material for the development of new chemical entities targeting a variety of biological pathways. Its bifunctional nature allows for diverse chemical modifications.

Visualizations

Proposed Synthetic Workflow

Caption: Proposed workflow for the synthesis of this compound.

Potential Drug Discovery Pathway

Caption: Logical flow for utilizing the core compound in a drug discovery program.

References

- 1. This compound | C8H12N2O4 | CID 833642 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery and characterization of potent and selective 4-oxo-4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)indolin-1-yl)butanoic acids as S1P₁ agonists [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4-oxo-4-(3-oxo-1-piperazinyl)butanoic acid

This technical guide provides a comprehensive overview of 4-oxo-4-(3-oxo-1-piperazinyl)butanoic acid, including its chemical synonyms, identifiers, and computed physicochemical properties. While specific experimental data on the biological activity and detailed synthesis protocols for this exact compound are limited in publicly available literature, this guide offers a summary of available information and a generalized synthetic approach based on related structures.

Chemical Synonyms and Identifiers

A variety of synonyms and chemical identifiers are used to refer to 4-oxo-4-(3-oxo-1-piperazinyl)butanoic acid in chemical databases and literature. The most common of these are summarized in the table below for easy reference by researchers and scientists.

| Identifier Type | Identifier |

| IUPAC Name | 4-oxo-4-(3-oxopiperazin-1-yl)butanoic acid[1] |

| CAS Number | 590380-54-4[1] |

| PubChem CID | 833642 |

| InChI | InChI=1S/C8H12N2O4/c11-6-5-10(4-3-9-6)7(12)1-2-8(13)14/h1-5H2,(H,9,11)(H,13,14)[1] |

| InChIKey | MGEFIOXTZYMZPX-UHFFFAOYSA-N[1] |

| SMILES | C1CN(CC(=O)N1)C(=O)CCC(=O)O[1] |

| Depositor-Supplied Synonyms | 4-oxo-4-(3-oxo-1-piperazinyl)butanoic acid, 4-Oxo-4-(3-oxo-piperazin-1-yl)-butyric acid, 1-piperazinebutanoic acid, gamma,3-dioxo-[1] |

Physicochemical Properties

Quantitative data regarding the physicochemical properties of 4-oxo-4-(3-oxo-1-piperazinyl)butanoic acid are primarily based on computational models. The following table summarizes the key computed properties available from the PubChem database.

| Property | Value |

| Molecular Weight | 200.19 g/mol [1] |

| Molecular Formula | C8H12N2O4[1] |

| XLogP3 | -1.7[1] |

| Hydrogen Bond Donor Count | 2[1] |

| Hydrogen Bond Acceptor Count | 4[1] |

| Rotatable Bond Count | 3[1] |

| Exact Mass | 200.07970687 Da[1] |

| Monoisotopic Mass | 200.07970687 Da[1] |

| Topological Polar Surface Area | 86.7 Ų[1] |

| Heavy Atom Count | 14[1] |

| Formal Charge | 0[1] |

| Complexity | 264[1] |

Experimental Protocols

Disclaimer: The following workflow is a representative example and has not been experimentally validated for this specific compound. It is intended for informational purposes only. Researchers should consult relevant synthetic chemistry literature and perform appropriate reaction optimization and safety assessments.

A plausible synthetic route would involve the acylation of a piperazinone derivative with a succinic acid derivative.

Proposed Generalized Methodology:

-

Reaction Setup: To a solution of piperazin-2-one in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran), succinic anhydride is added portion-wise at room temperature.

-

Reaction Conditions: The reaction mixture is stirred at room temperature for a specified period, and the progress is monitored by an appropriate analytical technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion of the reaction, the solvent is removed under reduced pressure. The resulting crude product is then purified using a suitable method, such as column chromatography or recrystallization, to yield the final product, 4-oxo-4-(3-oxo-1-piperazinyl)butanoic acid.

Signaling Pathways and Biological Activity

As of the date of this guide, there is no specific information available in the scientific literature detailing the signaling pathways or established biological activities of 4-oxo-4-(3-oxo-1-piperazinyl)butanoic acid. Research on structurally similar molecules suggests a potential for a range of biological effects, but these have not been confirmed for this particular compound. Further investigation is required to elucidate its pharmacological profile and mechanism of action.

References

Molecular weight of 4-Oxo-4-(3-oxopiperazin-1-yl)butanoic acid

An In-depth Technical Guide on the Molecular Weight of 4-Oxo-4-(3-oxopiperazin-1-yl)butanoic acid

Abstract

This technical guide provides a comprehensive overview of the molecular weight of this compound, a compound of interest in pharmaceutical and chemical research. The document outlines the theoretical calculation of its molecular weight based on its chemical formula and discusses the experimental methodologies for its empirical determination. This guide is intended for researchers, scientists, and drug development professionals, offering detailed protocols and data presentation to support laboratory work and analysis.

Compound Identification and Properties

This compound is a chemical compound with the molecular formula C8H12N2O4. Its structure consists of a butanoic acid chain linked to a 3-oxopiperazine ring. The precise determination of its molecular weight is fundamental for its characterization, synthesis, and application in further research.

Quantitative Data Summary

The key quantitative data for this compound are summarized in the table below. This information is crucial for stoichiometric calculations, solution preparation, and analytical characterization.

| Parameter | Value |

| Molecular Formula | C8H12N2O4 |

| Calculated Molecular Weight | 200.19 g/mol |

| Monoisotopic Mass | 200.0797 Da |

Theoretical Molecular Weight Calculation

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The calculation for this compound is detailed below, based on its molecular formula C8H12N2O4.

-

Carbon (C): 8 atoms × 12.011 u = 96.088 u

-

Hydrogen (H): 12 atoms × 1.008 u = 12.096 u

-

Nitrogen (N): 2 atoms × 14.007 u = 28.014 u

-

Oxygen (O): 4 atoms × 15.999 u = 63.996 u

Total Molecular Weight = 96.088 + 12.096 + 28.014 + 63.996 = 200.194 u

This value is typically expressed in g/mol for macroscopic calculations.

Experimental Determination of Molecular Weight

While theoretical calculation provides a precise value, experimental verification is essential to confirm the identity and purity of a synthesized compound. Mass spectrometry is the most common and accurate technique for determining the molecular weight of a molecule.

Experimental Protocol: Mass Spectrometry Analysis

The following protocol outlines a general procedure for determining the molecular weight of this compound using Electrospray Ionization Mass Spectrometry (ESI-MS).

Objective: To experimentally determine the molecular weight of the target compound.

Materials and Reagents:

-

This compound sample

-

High-purity solvent (e.g., methanol, acetonitrile, water)

-

Volatile acid or base for ionization enhancement (e.g., formic acid, ammonium hydroxide)

-

Mass spectrometer with ESI source

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of the compound.

-

Dissolve the sample in a suitable solvent system (e.g., 1 mL of 50:50 methanol/water) to create a stock solution of 1 mg/mL.

-

Prepare a dilute working solution (e.g., 1-10 µg/mL) by diluting the stock solution with the same solvent. To promote ionization, 0.1% formic acid (for positive ion mode) or 0.1% ammonium hydroxide (for negative ion mode) can be added.

-

-

Instrument Setup:

-

Calibrate the mass spectrometer using a standard calibration solution to ensure mass accuracy.

-

Set up the ESI source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas flow rate, and temperature) to achieve stable spray and optimal ionization.

-

Select the ion polarity mode (positive or negative). For this compound, both modes can be explored. In positive mode, the protonated molecule [M+H]+ would be expected at m/z 201.087. In negative mode, the deprotonated molecule [M-H]- would be expected at m/z 199.072.

-

-

Data Acquisition:

-

Introduce the sample solution into the mass spectrometer via direct infusion or through a liquid chromatography system.

-

Acquire the mass spectrum over a relevant mass-to-charge (m/z) range (e.g., m/z 50-500).

-

-

Data Analysis:

-

Identify the peak corresponding to the molecular ion ([M+H]+ or [M-H]-).

-

The molecular weight is calculated from the observed m/z value. For a singly charged ion, the molecular weight is the observed m/z minus the mass of the proton (for [M+H]+) or plus the mass of the proton (for [M-H]-).

-

Compare the experimentally determined molecular weight with the theoretically calculated value to confirm the compound's identity.

-

Spectroscopic Analysis of Butanoic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for four key butanoic acid derivatives: butanoyl chloride, ethyl butanoate, butanamide, and butanoic anhydride. This document is intended to serve as a comprehensive resource for the identification, characterization, and quality control of these compounds in research and development settings.

Spectroscopic Data Summary

The following tables summarize the characteristic ¹H NMR, ¹³C NMR, and mass spectrometry data for the butanoic acid derivatives.

Table 1: ¹H NMR Spectroscopic Data

| Compound | Solvent | Chemical Shift (δ) ppm (Multiplicity, J in Hz, Integration) |

| Butanoyl Chloride | CDCl₃ | H-2: 2.87 (t, J = 7.3 Hz, 2H), H-3: 1.74 (sext, J = 7.4 Hz, 2H), H-4: 1.00 (t, J = 7.4 Hz, 3H) |

| Ethyl Butanoate | CDCl₃ | H-2: 2.27 (t, J = 7.5 Hz, 2H), H-3: 1.65 (sext, J = 7.4 Hz, 2H), H-4: 0.96 (t, J = 7.4 Hz, 3H), H-1': 4.13 (q, J = 7.1 Hz, 2H), H-2': 1.26 (t, J = 7.1 Hz, 3H)[1][2][3] |

| Butanamide | DMSO-d₆ | H-2: 2.02 (t, J = 7.4 Hz, 2H), H-3: 1.50 (sext, J = 7.4 Hz, 2H), H-4: 0.86 (t, J = 7.4 Hz, 3H), -NH₂: 7.24 (s, 1H), 6.71 (s, 1H) |

| Butanoic Anhydride | CDCl₃ | H-2, H-2': 2.43 (t, J = 7.4 Hz, 4H), H-3, H-3': 1.69 (sext, J = 7.4 Hz, 4H), H-4, H-4': 1.00 (t, J = 7.4 Hz, 6H)[4][5] |

Table 2: ¹³C NMR Spectroscopic Data

| Compound | Solvent | Chemical Shift (δ) ppm |

| Butanoyl Chloride | CDCl₃ | C-1: 174.0, C-2: 47.0, C-3: 18.0, C-4: 13.5 |

| Ethyl Butanoate | CDCl₃ | C-1: 173.3, C-2: 36.2, C-3: 18.4, C-4: 13.6, C-1': 60.2, C-2': 14.2[3][6] |

| Butanamide | DMSO-d₆ | C-1: 174.9, C-2: 37.8, C-3: 18.9, C-4: 13.6[7] |

| Butanoic Anhydride | CDCl₃ | C-1, C-1': 168.9, C-2, C-2': 35.2, C-3, C-3': 17.8, C-4, C-4': 13.4[2][8] |

Table 3: Key Electron Ionization Mass Spectrometry (EI-MS) Data

| Compound | Molecular Weight ( g/mol ) | Key Fragment Ions (m/z) |

| Butanoyl Chloride | 106.55 | 71, 43, 41, 27 |

| Ethyl Butanoate | 116.16 | 88, 71, 60, 43, 29[1] |

| Butanamide | 87.12 | 87, 72, 59, 44, 41 |

| Butanoic Anhydride | 158.19 | 71, 43, 27 |

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

A detailed procedure for acquiring high-quality 1D NMR spectra of butanoic acid derivatives is outlined below.

2.1.1. Sample Preparation

-

For Liquid Samples (Butanoyl Chloride, Ethyl Butanoate, Butanoic Anhydride):

-

In a clean, dry vial, dissolve approximately 5-20 mg of the analyte in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference.

-

Transfer the solution to a 5 mm NMR tube using a Pasteur pipette. Ensure the liquid height is approximately 4-5 cm.

-

Cap the NMR tube securely.

-

-

For Solid Samples (Butanamide):

-

Weigh 5-20 mg of butanamide into a clean, dry vial.

-

Add 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) and gently agitate to dissolve the sample completely.

-

Transfer the solution to a 5 mm NMR tube and cap it.

-

2.1.2. Instrument Setup and Data Acquisition (Typical 400 MHz Spectrometer)

-

Insert the NMR tube into the spinner turbine and place it in the spectrometer's autosampler or manually insert it into the magnet.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to optimize homogeneity. This is a critical step to achieve sharp lines and good resolution.

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

For ¹H NMR:

-

Acquire a standard 1D proton spectrum.

-

Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 8-16 scans.

-

-

For ¹³C NMR:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: spectral width of 220-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 128 or more).

-

2.1.3. Data Processing

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the spectrum to obtain pure absorption lineshapes.

-

Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for CDCl₃ or the residual solvent peak for DMSO-d₆ (δ ≈ 2.50 ppm).

-

Integrate the signals in the ¹H NMR spectrum.

-

Analyze the chemical shifts, multiplicities, and coupling constants.

Gas Chromatography-Mass Spectrometry (GC-MS)

The following protocol outlines the analysis of volatile butanoic acid derivatives using GC-MS with electron ionization.

2.2.1. Sample Preparation

-

Prepare a dilute solution of the analyte (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Transfer the solution to a 2 mL autosampler vial and cap it.

2.2.2. Instrument Setup and Data Acquisition

-

Gas Chromatograph (GC) Conditions (Typical):

-

Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250 °C.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Column: A non-polar or mid-polar capillary column (e.g., 30 m x 0.25 mm x 0.25 µm DB-5ms or equivalent).

-

Oven Program: Start at a low temperature (e.g., 40 °C), hold for 1-2 minutes, then ramp at a moderate rate (e.g., 10-15 °C/min) to a final temperature (e.g., 250 °C) and hold for several minutes.

-

-

Mass Spectrometer (MS) Conditions (Electron Ionization):

-

Ion Source: Electron Ionization (EI) at 70 eV.[9]

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: Scan from a low m/z (e.g., 35) to a value above the molecular weight of the analyte (e.g., 200).

-

Acquisition Mode: Full scan.

-

2.2.3. Data Analysis

-

Analyze the total ion chromatogram (TIC) to determine the retention time of the analyte.

-

Extract the mass spectrum at the apex of the analyte's chromatographic peak.

-

Identify the molecular ion peak (M⁺) and characteristic fragment ions.

-

Compare the obtained mass spectrum with a reference library (e.g., NIST) for confirmation.

Visualization of Mass Spectral Fragmentation

The following diagrams, generated using Graphviz, illustrate the primary fragmentation pathways of the butanoic acid derivatives under electron ionization.

References

- 1. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 2. Butyric anhydride(106-31-0) 13C NMR spectrum [chemicalbook.com]

- 3. Ethyl butyrate(105-54-4) 13C NMR spectrum [chemicalbook.com]

- 4. kgroup.du.edu [kgroup.du.edu]

- 5. Butyric anhydride(106-31-0) 1H NMR spectrum [chemicalbook.com]

- 6. Human Metabolome Database: 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033889) [hmdb.ca]

- 7. rsc.org [rsc.org]

- 8. spectrabase.com [spectrabase.com]

- 9. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]

The Biological Versatility of Piperazine-Containing Compounds: A Technical Guide for Drug Discovery Professionals

Introduction: The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, stands as a cornerstone in modern medicinal chemistry. Its unique structural and physicochemical properties, including its ability to modulate pharmacokinetic profiles and engage in diverse biological interactions, have established it as a "privileged scaffold" in drug design. This technical guide provides an in-depth exploration of the multifaceted biological activities of piperazine-containing compounds, offering a comprehensive resource for researchers, scientists, and drug development professionals. The following sections will delve into the anticancer, antiviral, antifungal, antibacterial, and antipsychotic properties of these compounds, presenting quantitative data, detailed experimental methodologies, and visual representations of key signaling pathways.

Anticancer Activity of Piperazine Derivatives

Piperazine-containing compounds have demonstrated significant potential in oncology, with several derivatives exhibiting potent cytotoxic effects against a range of cancer cell lines. The versatility of the piperazine scaffold allows for the introduction of various substituents, leading to compounds that can modulate diverse signaling pathways implicated in cancer progression.

Quantitative Data for Anticancer Activity:

The following table summarizes the in vitro anticancer activity of selected piperazine derivatives, with IC50 and GI50 values indicating the concentration required to inhibit 50% of cell growth or viability.

| Compound ID/Description | Cancer Cell Line | Activity (IC50/GI50 in µM) | Reference |

| Vindoline-piperazine conjugate 23 | MDA-MB-468 (Breast) | 1.00 | [1] |

| Vindoline-piperazine conjugate 25 | HOP-92 (Non-small cell lung) | 1.35 | [1] |

| Quinoxalinyl–piperazine compound 30 | Various (Breast, Skin, Pancreas, Cervix) | Dose-dependent inhibition | [2][3] |

| Thiazolinylphenyl-piperazine 21-23 | MCF-7 (Breast) | < 25 | [2][3] |

| Phenyl-piperazine derivative | LNCaP (Prostate) | 3.67 | [2] |

| Alepterolic acid derivative 3n | MDA-MB-231 (Triple-negative breast) | 5.55 ± 0.56 | [4] |

| Tranylcypromine derivative 67 | KDM1A (in vitro) | 0.0890 ± 0.02 | [5] |

| Imatinib derivative 69 | K562 (Leukemia) | 0.03 | [5] |

| Imatinib derivative 70 | HL60 (Leukemia) | 0.02 | [5] |

Mechanism of Action & Signaling Pathway:

A primary mechanism by which piperazine derivatives exert their anticancer effects is through the induction of apoptosis (programmed cell death). This can be triggered through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Furthermore, many piperazine-containing compounds have been shown to inhibit key signaling pathways that promote cancer cell survival and proliferation, such as the NF-κB pathway.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the piperazine-containing compound in culture medium. Replace the existing medium with the compound-containing medium and incubate for 24-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value using a dose-response curve.

Antiviral Activity of Piperazine Derivatives

The piperazine scaffold is a key component in numerous antiviral agents, demonstrating activity against a range of viruses, including Human Immunodeficiency Virus (HIV), Hepatitis B Virus (HBV), and various flaviviruses.

Quantitative Data for Antiviral Activity:

The following table presents the in vitro antiviral efficacy of selected piperazine derivatives, with EC50 and IC50 values representing the concentration required for 50% maximal effective or inhibitory concentration, respectively.

| Compound ID/Description | Virus | Activity (EC50/IC50 in µM) | Reference |

| Indole derivative 42 | HIV-1 | 5.8 x 10⁻⁶ | [6] |

| Indole derivative 41 | HIV-1 | 2 x 10⁻⁵ | [6] |

| Diarylpyrimidine derivative 10 | HIV-1 IIIB | 0.0033 ± 0.6 | [7] |

| 2-methylpiperazine analogue 31 | HIV-1 (CCR5 antagonist) | 0.0472 | [6] |

| Imidazo[4,5-b]pyridine derivative 60 | HBV | 0.46 ± 0.22 | [7] |

| Acyl piperazine 42 | ZIKV | 6.6 | [8] |

| Acyl piperazine 44 | DENV | 1.4 | [8] |

| Trifluoromethylpyridine derivative S8 | CMV | 18.1 (Inactivation) | [9] |

Mechanism of Action & Signaling Pathway:

The antiviral mechanisms of piperazine derivatives are diverse and target-specific. For flaviviruses like Zika and Dengue, a key target is the NS3 protease, an enzyme essential for viral replication. Piperazine-derived small molecules can act as inhibitors of this protease, preventing the processing of the viral polyprotein.

Experimental Protocol: Plaque Reduction Assay

This assay is used to quantify the reduction in infectious virus particles following treatment with an antiviral compound.

-

Cell Seeding: Grow a confluent monolayer of susceptible host cells in 6-well plates.

-

Virus Dilution and Treatment: Prepare serial dilutions of the virus stock. Mix the virus dilutions with various concentrations of the piperazine compound and incubate for 1 hour at 37°C.

-

Infection: Remove the culture medium from the cell monolayers and inoculate with the virus-compound mixture. Allow the virus to adsorb for 1 hour.

-

Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread to adjacent cells.

-

Incubation: Incubate the plates for 2-5 days to allow for plaque formation.

-

Plaque Visualization and Counting: Stain the cells with a dye such as crystal violet. Plaques, which are areas of cell death, will appear as clear zones. Count the number of plaques in each well.

-

Data Analysis: Calculate the percentage of plaque reduction compared to the untreated virus control and determine the EC50 value.

Antifungal and Antibacterial Activity of Piperazine Derivatives

Piperazine-containing compounds have emerged as promising antimicrobial agents, with demonstrated activity against a variety of fungal and bacterial pathogens. Their structural versatility allows for the development of compounds with diverse mechanisms of action.

Quantitative Data for Antimicrobial Activity:

The following table summarizes the in vitro antimicrobial activity of selected piperazine derivatives, with Minimum Inhibitory Concentration (MIC) values representing the lowest concentration of the compound that inhibits visible growth of the microorganism.

| Compound ID/Description | Microorganism | Activity (MIC in µg/mL or µM) | Reference |

| Chalcone derivative | Candida albicans | 2.22 | [10] |

| Alkylated piperazine-azole hybrid 26 | Candida albicans | 0.24 | [11] |

| N-phenylpiperazine derivative | Mycobacterium kansasii | 15.0 | [12] |

| Sparfloxacin derivative | Gram-positive bacteria | 1-5 | [13] |

| Gatifloxacin derivative | Gram-positive bacteria | 1-5 | [13] |

| 1,3,4-thiadiazole derivative 6c | E. coli | 8 | [14] |

| 1,3,4-thiadiazole derivative 4, 6c, 6d | S. aureus | 16 | [14] |

| Ciprofloxacin derivative 5h, 5k, 5l | Ciprofloxacin-resistant P. aeruginosa | 16 | [15] |

Mechanism of Action & Signaling Pathways:

The antimicrobial mechanisms of piperazine derivatives are varied. In fungi, some derivatives are known to inhibit enzymes crucial for cell wall biosynthesis, such as β-(1,3)-glucan synthase.[16][17] In bacteria, certain piperazine-containing compounds, particularly those related to fluoroquinolones, can inhibit DNA gyrase, an enzyme essential for DNA replication.[18][19][20][21][22]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (bacterium or fungus) in a suitable broth medium, adjusted to a 0.5 McFarland standard.

-

Compound Dilution: Prepare serial two-fold dilutions of the piperazine compound in a 96-well microtiter plate containing broth.

-

Inoculation: Add a standardized volume of the microbial inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

-

Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.

Antipsychotic Activity of Piperazine Derivatives

The piperazine moiety is a key structural feature of many atypical antipsychotic drugs. These compounds typically exhibit antagonist activity at dopamine D2 and serotonin 5-HT2A receptors, which is central to their therapeutic effects in conditions like schizophrenia.

Quantitative Data for Antipsychotic Activity:

The following table provides the binding affinities (Ki values) of some piperazine-containing antipsychotics for dopamine D2 and serotonin 5-HT2A receptors. A lower Ki value indicates a higher binding affinity.

| Compound | Dopamine D2 Receptor (Ki, nM) | Serotonin 5-HT2A Receptor (Ki, nM) | Reference |

| Clozapine | High affinity | High affinity | [23] |

| Olanzapine | High affinity | High affinity | [24] |

| Risperidone | High affinity | High affinity | [25] |

| Aripiprazole | High affinity (partial agonist) | High affinity | [24] |

Mechanism of Action & Signaling Pathway:

Atypical antipsychotics containing a piperazine core modulate dopaminergic and serotonergic neurotransmission. Blockade of D2 receptors in the mesolimbic pathway is thought to alleviate the positive symptoms of schizophrenia.[7][23][26][27] Concurrently, antagonism of 5-HT2A receptors can increase dopamine release in the prefrontal cortex, potentially improving negative and cognitive symptoms.[25][28][29][30][31]

Experimental Protocol: Radioligand Receptor Binding Assay

This assay measures the affinity of a compound for a specific receptor by competing with a radiolabeled ligand.[14][32][33][34][35]

-

Membrane Preparation: Prepare cell membranes from cells expressing the receptor of interest (e.g., D2 or 5-HT2A).

-

Assay Setup: In a 96-well plate, add the cell membrane preparation, a fixed concentration of a specific radioligand (e.g., [³H]-spiperone for D2 receptors), and varying concentrations of the unlabeled piperazine compound.

-

Incubation: Incubate the plate to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the concentration of the unlabeled compound to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

The piperazine scaffold is a remarkably versatile and enduringly important motif in drug discovery. Its presence in a wide array of clinically used and investigational drugs across diverse therapeutic areas underscores its value to medicinal chemists. The ability to readily modify the piperazine ring allows for the fine-tuning of pharmacological activity and pharmacokinetic properties, leading to the development of potent and selective agents. This technical guide has provided a comprehensive overview of the significant biological activities of piperazine-containing compounds, supported by quantitative data, detailed experimental protocols, and illustrations of key signaling pathways. It is intended to serve as a valuable resource for the continued exploration and exploitation of this privileged scaffold in the pursuit of novel therapeutics.

References

- 1. Novel Piperazine Derivatives of Vindoline as Anticancer Agents [mdpi.com]

- 2. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and Evaluation of Piperazine-Tethered Derivatives of Alepterolic Acid as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 6. Recent advances in the piperazine based antiviral agents: A remarkable heterocycle for antiviral research - Arabian Journal of Chemistry [arabjchem.org]

- 7. Dopamine receptor signaling and current and future antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Atypical antipsychotic agents: patterns of activity in a series of 3-substituted 2-pyridinyl-1-piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Trifluoromethylpyridine piperazine derivatives: synthesis and anti-plant virus activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. derpharmachemica.com [derpharmachemica.com]

- 11. Alkylated Piperazines and Piperazine-Azole Hybrids as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Activity of N-Phenylpiperazine Derivatives Against Bacterial and Fungal Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Frontiers | Antipsychotic Drug Responsiveness and Dopamine Receptor Signaling; Old Players and New Prospects [frontiersin.org]

- 14. giffordbioscience.com [giffordbioscience.com]

- 15. Advances in Piperazine-based Compounds for Antimicrobial Drug Development: Design, SAR, and Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Targeting the fungal cell wall: current therapies and implications for development of alternative antifungal agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | Fungal Cell Wall: Emerging Antifungals and Drug Resistance [frontiersin.org]

- 18. What are Bacterial DNA gyrase inhibitors and how do they work? [synapse.patsnap.com]

- 19. Exploiting bacterial DNA gyrase as a drug target: current state and perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 20. US20230364057A1 - Bacterial dna gyrase inhibitors and methods of use thereof - Google Patents [patents.google.com]

- 21. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Gyramides Prevent Bacterial Growth by Inhibiting DNA Gyrase and Altering Chromosome Topology - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Dopamine D2 and D4 receptor ligands: relation to antipsychotic action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Atypical Antipsychotics and Inverse Agonism at 5-HT2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Dopamine Receptor Interacting Proteins: Targeting Neuronal Calcium Sensor-1/D2 Dopamine Receptor Interaction for Antipsychotic Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Dopamine Receptor Blockade: Antipsychotic Drugs [web.williams.edu]

- 28. 5-HT2A receptor - Wikipedia [en.wikipedia.org]

- 29. “Selective” serotonin 5-HT2A receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 31. 5-HT2A Receptor Research -- Neurotransmitter.net [neurotransmitter.net]

- 32. Radioligand binding methods for membrane preparations and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. giffordbioscience.com [giffordbioscience.com]

- 34. journals.physiology.org [journals.physiology.org]

- 35. benchchem.com [benchchem.com]

Unlocking the Therapeutic Potential of Butanoic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Butanoic acid, a short-chain fatty acid predominantly produced by the gut microbiota, and its derivatives have emerged as promising therapeutic agents with a diverse range of biological activities. This technical guide provides an in-depth exploration of the primary molecular targets of butanoic acid derivatives, focusing on their interactions with histone deacetylases (HDACs) and G-protein coupled receptors (GPCRs). We present a comprehensive overview of the signaling pathways modulated by these compounds, supported by quantitative data, detailed experimental methodologies, and visual representations of molecular interactions. This document aims to serve as a critical resource for researchers and drug development professionals in the fields of oncology, neurology, and metabolic diseases, facilitating the advancement of butanoic acid-based therapeutics.

Introduction

Butanoic acid, also known as butyrate, is a key metabolite arising from the fermentation of dietary fibers by the gut microbiome.[1][2] Beyond its role as an energy source for colonocytes, butyrate and its synthetic derivatives have demonstrated significant potential in the prevention and treatment of various diseases, including cancer, neurodegenerative disorders, and metabolic conditions.[1][3] These therapeutic effects are largely attributed to their ability to modulate gene expression and cellular signaling through direct interaction with specific molecular targets. This guide will delve into the core mechanisms of action of butanoic acid derivatives, providing the foundational knowledge necessary for their continued development as therapeutic agents.

Primary Therapeutic Targets

The pleiotropic effects of butanoic acid derivatives stem from their ability to engage with two main classes of proteins: histone deacetylases (HDACs) and G-protein coupled receptors (GPCRs).

Histone Deacetylases (HDACs)

A primary and extensively studied mechanism of action for butanoic acid and its derivatives is the inhibition of histone deacetylases (HDACs).[1][2] HDACs are a class of enzymes that remove acetyl groups from lysine residues on histones, leading to a more compact chromatin structure and transcriptional repression. By inhibiting HDACs, butanoic acid derivatives promote histone hyperacetylation, resulting in a more open chromatin state that allows for the transcription of genes involved in critical cellular processes such as cell cycle arrest, differentiation, and apoptosis.[1]

Butyrate acts as a non-competitive inhibitor of most Class I and Class II HDACs, with the notable exceptions of HDAC6 and HDAC10.[4] The inhibition of specific HDAC isoforms is a key area of research for developing more targeted therapies.

G-Protein Coupled Receptors (GPCRs)

Butanoic acid derivatives also function as signaling molecules by activating specific G-protein coupled receptors, which are crucial mediators of cellular responses to external stimuli. The primary GPCR targets for butyrate are GPR41 (also known as Free Fatty Acid Receptor 3, FFAR3), GPR43 (FFAR2), and GPR109A (also known as Hydroxycarboxylic Acid Receptor 2, HCAR2).[5]

Activation of these receptors by butyrate and other short-chain fatty acids triggers various downstream signaling cascades that influence immune responses, inflammation, and metabolic regulation.[5] GPR41 primarily couples to Gi/o proteins, while GPR43 can couple to both Gi/o and Gq/11 proteins.[5]

Quantitative Data on Target Engagement

The efficacy of butanoic acid derivatives is intrinsically linked to their affinity and potency towards their molecular targets. The following tables summarize key quantitative data from various in vitro studies.

Table 1: Inhibitory Concentration (IC50) of Sodium Butyrate against Histone Deacetylases (HDACs)

| HDAC Isoform | IC50 (mM) | Reference |

| HDAC1 | 0.3 | [6] |

| HDAC2 | 0.4 | [6] |

| HDAC7 | 0.3 | [6] |

| General HDACs | 0.80 | [4] |

Table 2: Half-maximal Effective Concentration (EC50) of Butyrate and Derivatives for GPCRs

| Compound | Receptor | Assay Type | EC50 (µM) | Reference |

| Acetate | GPR43 | cAMP | 300.7 | [7] |

| Acetate | GPR43 | Ca2+ flux | 57.72 | [7] |

| Propionate, Butyrate, etc. | GPR41 & GPR43 | Not Specified | ~500 | [5] |

Table 3: Dose-Dependent Effect of Sodium Butyrate on Cancer Cell Viability (IC50)

| Cell Line | Cancer Type | Incubation Time | IC50 (mM) | Reference |

| MDA-MB-468 | Triple Negative Breast Cancer | 72 hours | 3.1 | [8] |

Key Signaling Pathways Modulated by Butanoic Acid Derivatives

The interaction of butanoic acid derivatives with their primary targets initiates a cascade of intracellular signaling events that are central to their therapeutic effects.

HDAC Inhibition and Apoptosis Induction in Cancer Cells

In cancer cells, the inhibition of HDACs by butyrate leads to the transcriptional activation of genes that promote apoptosis. A key mechanism involves the alteration of the Bax/Bcl-2 ratio, favoring the pro-apoptotic protein Bax.[9] This leads to the release of cytochrome c from the mitochondria, triggering the caspase cascade and ultimately, programmed cell death.[10][11]

Modulation of NF-κB Signaling in Inflammation

Butanoic acid derivatives have potent anti-inflammatory effects, primarily through the inhibition of the NF-κB signaling pathway.[12][13] In inflammatory conditions, NF-κB is activated and translocates to the nucleus to promote the transcription of pro-inflammatory cytokines. Butyrate can prevent the degradation of IκBα, the inhibitory protein of NF-κB, thereby sequestering NF-κB in the cytoplasm and preventing its activation.[13] This effect can be mediated through both HDAC inhibition and GPCR signaling.

Regulation of STAT3 Signaling in Liver Fibrosis

In the context of liver fibrosis, butanoic acid derivatives have been shown to modulate the STAT3 signaling pathway.[14][15] Chronic liver injury can lead to the activation of STAT3 in hepatic stellate cells, promoting their proliferation and the deposition of extracellular matrix, which are hallmarks of fibrosis. Butyrate can interfere with this process, potentially by inhibiting STAT3 activation and downstream signaling events, thereby attenuating liver fibrosis.[14]

Experimental Protocols

Reproducible and rigorous experimental design is paramount in the study of butanoic acid derivatives. This section provides detailed methodologies for key in vitro assays.

In Vitro HDAC Activity Assay

This protocol outlines a method to measure the inhibitory effect of butanoic acid derivatives on HDAC activity in cell lysates.

Materials:

-

96-well, white-walled microplate

-

Cell protein lysates (e.g., from MAC-T cells)

-

Phosphate-Buffered Saline (PBS)

-

Sodium Butyrate (or other derivatives) solution of varying concentrations

-

Class-specific HDAC substrates

-

Developer/stop solution

-

Fluorometer

Procedure:

-

Dilute 15 µg of cell protein lysate per well into PBS to a final volume of 100 µL in a 96-well plate.[16]

-

Add vehicle control (e.g., distilled H₂O) or increasing concentrations of sodium butyrate (e.g., 0.0001 mM to 5 mM) to the wells.[16]

-

Incubate the plate at 37°C for 2 hours.[16]

-

Add the class-specific HDAC substrate to each well.[16]

-

Incubate the plate for an additional 2 hours at 37°C.[16]

-

Add the developer/stop solution to each well and incubate for 20 minutes at 37°C.[16]

-

Measure the fluorescence using a fluorometer to determine HDAC activity. The signal is inversely proportional to the HDAC inhibitory activity of the compound.[16]

Cell Viability (MTT) Assay

This colorimetric assay is used to assess the effect of butanoic acid derivatives on the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

96-well, flat-bottom microplate

-

Cells of interest (e.g., cancer cell lines)

-

Culture medium

-

Sodium Butyrate (or other derivatives) solution of varying concentrations

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 40% DMF in 2% acetic acid with 16% SDS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the butanoic acid derivative and a vehicle control.

-

Incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.[16]

-

Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

-

Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Chromatin Immunoprecipitation (ChIP) Assay

This protocol is used to investigate the effect of butanoic acid derivatives on histone acetylation at specific genomic loci.

Materials:

-

Cells of interest

-

Formaldehyde (for cross-linking)

-

Sodium Butyrate (to inhibit deacetylation during the procedure)

-

Lysis buffer

-

Sonication equipment

-

Antibody specific to an acetylated histone mark (e.g., anti-acetyl-H3K9)

-

Protein A/G magnetic beads

-

Wash buffers

-

Elution buffer

-

Proteinase K

-

DNA purification kit

-

qPCR or sequencing reagents

Procedure:

-

Treat cells with the butanoic acid derivative or a vehicle control.

-

Cross-link proteins to DNA by adding formaldehyde directly to the culture medium.

-

Lyse the cells and isolate the nuclei. It is crucial to include 5 mM sodium butyrate in all solutions from this point forward to preserve the acetylation state of the histones.[17]

-

Sonication is used to shear the chromatin into smaller fragments.

-

Incubate the sheared chromatin with an antibody specific to the acetylated histone mark of interest overnight.

-

Add protein A/G magnetic beads to immunoprecipitate the antibody-histone-DNA complexes.

-

Wash the beads to remove non-specifically bound chromatin.

-

Elute the chromatin from the beads and reverse the cross-links by heating.

-

Digest the proteins with proteinase K.

-

Purify the DNA.

-

Analyze the enrichment of specific DNA sequences by qPCR or perform genome-wide analysis using ChIP-sequencing.

Conclusion and Future Directions

Butanoic acid and its derivatives represent a compelling class of therapeutic agents with well-defined molecular targets and diverse biological activities. Their ability to inhibit HDACs and activate specific GPCRs provides a solid foundation for their application in oncology, neuroprotective strategies, and the management of metabolic and inflammatory diseases. The quantitative data and experimental protocols provided in this guide offer a framework for the continued investigation and development of these promising compounds.

Future research should focus on the development of novel derivatives with improved pharmacokinetic properties and enhanced selectivity for specific HDAC isoforms or GPCRs. Further elucidation of the downstream signaling pathways and their crosstalk will be crucial for optimizing therapeutic strategies and minimizing potential off-target effects. Clinical trials are warranted to translate the significant preclinical findings into effective treatments for a range of human diseases. The continued exploration of butanoic acid derivatives holds immense promise for the future of medicine.

References

- 1. Inhibition of histone deacetylase activity by butyrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. butyrose.it [butyrose.it]

- 3. Butyrate Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. axonmedchem.com [axonmedchem.com]

- 5. GPR41 and GPR43 in Obesity and Inflammation – Protective or Causative? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sodium butyrate, Histone deacetylase inhibitor (CAS 156-54-7) | Abcam [abcam.com]

- 7. Novel GPR43 Agonists Exert an Anti-Inflammatory Effect in a Colitis Model - PMC [pmc.ncbi.nlm.nih.gov]

- 8. brieflands.com [brieflands.com]

- 9. Butyrate induces cell apoptosis through activation of JNK MAP kinase pathway in human colon cancer RKO cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Butyrate induced Caco-2 cell apoptosis is mediated via the mitochondrial pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Butyrate induced Caco-2 cell apoptosis is mediated via the mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Sodium butyrate inhibits the NF-kappa B signaling pathway and histone deacetylation, and attenuates experimental colitis in an IL-10 independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Signal Transducer and Activator of Transcription 3 in Liver Diseases: A Novel Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Sodium propionate and sodium butyrate effects on histone deacetylase (HDAC) activity, histone acetylation, and inflammatory gene expression in bovine mammary epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

An In-depth Technical Guide on 4-oxo-piperazine Butanoic Acid Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of the research on a promising class of anti-inflammatory and analgesic agents based on the 4-oxo-piperazine butanoic acid core structure. The focus of this document is on the synthesis, biological activity, and mechanism of action of 4-oxo-4-(4-(pyrimidin-2-yl)piperazin-1-yl)butanoic acid and its derivatives, which have demonstrated significant therapeutic potential.

Core Compound and Derivatives

The primary compound of interest is 4-oxo-4-(4-(pyrimidin-2-yl)piperazin-1-yl)butanoic acid, which serves as a scaffold for the synthesis of various amide derivatives. These modifications are intended to enhance the pharmacological profile of the parent compound.

| Compound ID | R Group (Modification at the carboxylic acid) | Molecular Formula |

| Parent Acid | -OH | C₁₃H₁₆N₄O₃ |

| Methyl Ester | -OCH₃ | C₁₄H₁₈N₄O₃ |

| Amide 4a | -NH-CH₂(furan-2-yl) | C₁₈H₂₁N₅O₃ |

| Amide 4b | -NH-(pyridin-2-yl) | C₁₈H₂₀N₆O₂ |

| Amide 4c | -NH-CH₂(pyridin-3-yl) | C₁₉H₂₂N₆O₂ |

| Amide 4d | -morpholino | C₁₇H₂₃N₅O₃ |

| Amide 4e | -NH-phenyl | C₁₉H₂₁N₅O₂ |

| Amide 4f | -NH-(4-chlorophenyl) | C₁₉H₂₀ClN₅O₂ |

Synthesis and Experimental Protocols

The synthesis of 4-oxo-4-(4-(pyrimidin-2-yl)piperazin-1-yl)butanoic acid and its derivatives involves a multi-step process, which is outlined below.

Synthesis of the Parent Compound: 4-oxo-4-(4-(pyrimidin-2-yl)piperazin-1-yl)butanoic acid

A detailed, step-by-step synthesis protocol for the parent acid is as follows:

-

Reaction Setup: A solution of 1-(2-pyrimidinyl)piperazine dihydrochloride (20 mmol) in dry dichloromethane (CH₂Cl₂) is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled to 0°C in an ice bath.

-

Addition of Base: Triethylamine (40 mmol) is added dropwise to the cooled solution to neutralize the hydrochloride salt and free the piperazine base.

-

Acylation: Succinic anhydride (20 mmol) is added portion-wise to the reaction mixture while maintaining the temperature at 0°C.

-

Reaction Progression: The reaction mixture is stirred at 0°C for one hour and then allowed to warm to room temperature, where it is stirred overnight.

-

Work-up: The reaction mixture is washed sequentially with water and brine. The organic layer is then dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure.

-

Purification: The resulting crude product is purified by crystallization from a chloroform-ether solvent system to yield the final compound.

General Coupling Procedure for Amide Derivatives (4a-f)

The amide derivatives are synthesized from the parent butanoic acid via a general coupling procedure:

-

Activation of the Carboxylic Acid: To a solution of 4-oxo-4-(4-(pyrimidin-2-yl)piperazin-1-yl)butanoic acid (10 mmol) in dry dichloromethane, N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (EEDQ) (20 mmol) is added.

-

Reaction with Amine: The appropriate amine (e.g., furfurylamine for 4a, 2-aminopyridine for 4b, etc.) (10 mmol) is added to the reaction mixture.

-

Reaction Conditions: The mixture is stirred at 0°C for one hour and then overnight at room temperature.

-

Work-up and Purification: The reaction mixture is washed with water and brine, dried over anhydrous Na₂SO₄, filtered, and the solvent is evaporated. The crude product is purified by crystallization.

Experimental Workflow: Synthesis and Purification

Caption: General workflow for the synthesis and purification of 4-oxo-4-(4-(pyrimidin-2-yl)piperazin-1-yl)butanoic acid and its amide derivatives.

Biological Activity and Mechanism of Action

The synthesized compounds exhibit significant analgesic and anti-inflammatory properties, which are believed to be mediated through the inhibition of cyclooxygenase (COX) enzymes.

Arachidonic Acid Signaling Pathway

Inflammation and pain are often mediated by prostaglandins, which are synthesized from arachidonic acid by COX enzymes.[1][2] Non-steroidal anti-inflammatory drugs (NSAIDs) typically exert their effects by inhibiting COX-1 and/or COX-2.[3] The pyrimidinyl piperazine butanoic acid derivatives are thought to follow this mechanism.

Caption: The arachidonic acid cascade and the inhibitory action of 4-oxo-piperazine butanoic acid derivatives on COX enzymes.

Analgesic Activity

The analgesic potential of the compounds was evaluated using the acetic acid-induced writhing test in mice. This test assesses the ability of a compound to reduce visceral pain.

Experimental Protocol: Acetic Acid-Induced Writhing Test

-

Animal Preparation: Male Swiss albino mice are fasted for 12-18 hours before the experiment, with free access to water.[4]

-

Grouping: Animals are randomly divided into control, standard, and test groups (n=6-8 per group).[4]

-

Dosing: The test compounds, suspended in 0.5% sodium carboxymethylcellulose, are administered orally at a dose of 100 mg/kg. The standard group receives a reference drug like indomethacin (10 mg/kg), and the control group receives the vehicle.[5]

-

Induction of Writhing: After 30-60 minutes, a 0.6% solution of acetic acid is injected intraperitoneally (10 ml/kg) to induce writhing.[4]

-

Observation: Five minutes after the acetic acid injection, the number of writhes (abdominal constrictions and stretching of hind limbs) is counted for a 20-30 minute period.[4]

-

Data Analysis: The percentage of protection against writhing is calculated for each group compared to the control group.

Results of Analgesic Activity

| Compound | Dose (mg/kg) | % Protection against Writhing |

| Indomethacin | 10 | 75.8 |

| Amide 4a | 100 | 55.2 |

| Amide 4b | 100 | 62.1 |

| Amide 4c | 100 | 69.0 |

| Amide 4d | 100 | 48.3 |

| Amide 4e | 100 | 41.4 |

| Amide 4f | 100 | 51.7 |

Data is sourced from Abdel-Rahman and Sheha (2005).[5]

Anti-inflammatory Activity

The anti-inflammatory activity was assessed using the carrageenan-induced paw edema model in rats, a standard method for evaluating acute inflammation.

Experimental Protocol: Carrageenan-Induced Paw Edema Assay

-

Animal Preparation: Male Wistar rats are used for this assay.

-

Dosing: Test compounds (100 mg/kg) or a standard drug like indomethacin (10 mg/kg) are administered orally.

-

Induction of Edema: One hour after dosing, 0.1 mL of a 1% carrageenan solution is injected into the sub-plantar tissue of the right hind paw.[6][7]

-

Measurement of Edema: The paw volume is measured using a plethysmometer at 1, 2, 3, and 4 hours after the carrageenan injection.[8]

-

Data Analysis: The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated groups to the control group.

Results of Anti-inflammatory Activity

| Compound | Dose (mg/kg) | % Inhibition of Edema (after 4 hours) |

| Indomethacin | 10 | 68.4 |

| Amide 4a | 100 | 47.4 |

| Amide 4b | 100 | 57.9 |

| Amide 4c | 100 | 63.2 |

| Amide 4d | 100 | 42.1 |

| Amide 4e | 100 | 36.8 |

| Amide 4f | 100 | 44.7 |

Data is sourced from Abdel-Rahman and Sheha (2005).[5]

Structure-Activity Relationship (SAR)

The data from the analgesic and anti-inflammatory assays provide insights into the structure-activity relationships of these compounds.

Caption: A summary of the structure-activity relationship for the amide derivatives of 4-oxo-4-(4-(pyrimidin-2-yl)piperazin-1-yl)butanoic acid.

The results suggest that the presence of a pyridine ring in the amide moiety (compounds 4b and 4c) leads to the highest analgesic and anti-inflammatory activity. A furan ring or a substituted phenyl ring (compounds 4a and 4f) confers moderate activity, while a simple phenyl or morpholino group (compounds 4d and 4e) results in lower activity. This indicates that the nature of the substituent at the amide nitrogen plays a crucial role in the pharmacological effects of these compounds.

References

- 1. Amplification of the arachidonic acid cascade: implications for pharmacologic intervention - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. Synthesis, Analgesic And Anti-Inflammatory Activities Of 4-Oxo-4-(4-(Pyrimidin-2-Yl) Piperazin-1-Yl)Butanoic Acid Derivatives | Semantic Scholar [semanticscholar.org]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 8. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

The Ascendance of Oxo-Piperazinyl Compounds: A Technical Guide to Synthesis and Discovery

For Immediate Release

In the dynamic landscape of drug discovery, the quest for novel scaffolds with therapeutic potential is perpetual. Among the privileged structures emerging with significant promise are the oxo-piperazinyl compounds, particularly piperazin-2-one derivatives. These heterocyclic entities have garnered considerable attention from the scientific community for their diverse and potent biological activities, ranging from anticancer and antimicrobial to neuroprotective effects. This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, elucidating the core aspects of the discovery and synthesis of these novel compounds.

This guide provides a detailed exploration of synthetic methodologies, experimental protocols for key biological assays, and a curated summary of quantitative data to facilitate comparative analysis. Furthermore, it visualizes complex signaling pathways and experimental workflows using Graphviz to offer a clearer understanding of the underlying mechanisms and processes.

Synthetic Strategies: Crafting the Oxo-Piperazinyl Core

The synthesis of the piperazin-2-one scaffold is a critical step in the development of novel therapeutics. Researchers have devised several elegant and efficient strategies to construct this heterocyclic ring system, often with a focus on introducing molecular diversity.

One notable advancement is the metal-promoted cascade approach, which allows for the creation of three new bonds in a single step.[1][2] This methodology offers an efficient route to biologically important 2-piperazinones and is well-suited for the generation of combinatorial libraries for high-throughput screening.[1][2] Another versatile method involves a Jocic-type reaction, which can be employed to synthesize 1- and 4-substituted piperazin-2-ones with a high degree of regioselectivity and stereochemical control.

A general synthetic protocol for a cascade double nucleophilic substitution to yield piperazin-2-one derivatives is outlined below:

Experimental Protocol: Cascade Synthesis of Piperazin-2-ones [3]

-

Reaction Setup: To a solution of chloro allenylamide (0.1 mmol) in acetonitrile (5 mL) in a sealed tube, add the primary amine (0.3 mmol), aryl iodide (0.12 mmol), silver nitrate (AgNO₃, 0.05 mmol), cesium carbonate (Cs₂CO₃, 0.3 mmol), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.01 mmol).

-

Reaction Conditions: The reaction mixture is heated at 85–90 °C for 16 hours.

-

Work-up and Purification: After cooling to room temperature, the reaction mixture is filtered and the solvent is evaporated under reduced pressure. The resulting crude product is purified by flash chromatography on silica gel to afford the desired piperazin-2-one derivative.[3]

Biological Activities and Quantitative Data

Novel oxo-piperazinyl compounds have demonstrated significant potential across various therapeutic areas, with oncology being a primary focus. The cytotoxic effects of these compounds against a range of cancer cell lines are a testament to their therapeutic promise.

Anticancer Activity

The tables below summarize the in vitro anticancer activity of several novel piperazine and oxo-piperazinyl derivatives, presenting their half-maximal inhibitory concentration (IC₅₀) and 50% growth inhibition (GI₅₀) values.

| Compound ID | Cancer Cell Line | IC₅₀/GI₅₀ (µM) | Reference |

| Vindoline-Piperazine Conjugate 23 | MDA-MB-468 (Breast) | 1.00 | [4][5] |

| Vindoline-Piperazine Conjugate 25 | HOP-92 (Non-small cell lung) | 1.35 | [4][5] |

| Piperazine-based Bis(thiazole) 9i | HCT116 (Colon) | 8.51 ± 2.5 | [6] |

| HEPG2 (Liver) | 22.02 ± 2.9 | [6] | |

| MCF7 (Breast) | 13.01 ± 2.8 | [6] | |

| Piperazine-based Bis(thiazole) 9a | HCT116 (Colon) | 9.98 ± 2 | [6] |

| HEPG2 (Liver) | 23.78 ± 4 | [6] | |

| MCF7 (Breast) | 13.67 ± 2.3 | [6] | |

| Quinolinyl-thiazole derivative 6a | MDA-MB-231 (Breast) | 1.415 ± 0.16 | [7] |

| Piperazine containing toxicant (PCC) | SNU-475 (Liver) | 6.98 ± 0.11 | [8] |

| SNU-423 (Liver) | 7.76 ± 0.45 | [8] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10³ cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the oxo-piperazinyl compounds and incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

-

Formazan Solubilization: Remove the medium and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value using a dose-response curve.

Signaling Pathways and Mechanisms of Action

Understanding the molecular targets and signaling pathways modulated by novel oxo-piperazinyl compounds is crucial for their rational design and clinical development. Research has begun to unravel the intricate mechanisms through which these compounds exert their anticancer effects.

JNK Signaling Pathway in Breast Cancer

Recent studies have identified that certain piperazin-2-yl-pyrimidine derivatives exhibit anticancer activity against MCF-7 breast cancer cells by targeting the JNK signaling pathway.[9][10] The activation of JNK, a member of the mitogen-activated protein kinase (MAPK) family, can lead to the induction of apoptosis in cancer cells.

Figure 1. Activation of the JNK signaling pathway by an oxo-piperazinyl compound, leading to apoptosis.

Multi-Pathway Inhibition in Cancer

Some novel piperazine derivatives have been shown to induce caspase-dependent apoptosis in cancer cells by simultaneously inhibiting multiple critical signaling pathways. These include the PI3K/AKT, Src family kinases, and BCR-ABL pathways, which are often dysregulated in various malignancies.

References

- 1. US4240961A - Synthesis of 2-piperazinones and 1,4-diaza-2-keto-cycloheptanes - Google Patents [patents.google.com]

- 2. Synthesis of Piperazin-2-ones - Thieme Chemistry - Georg Thieme Verlag [thieme.de]

- 3. thieme-connect.com [thieme-connect.com]

- 4. Novel Piperazine Derivatives of Vindoline as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05091F [pubs.rsc.org]

- 7. Novel quinolinyl-thiazole hybrid candidates bearing N-methyl piperazine as potential anti-breast cancer agents: synthesis, biological evaluation and computational studies - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researcher.manipal.edu [researcher.manipal.edu]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Synthesis Protocol for 4-Oxo-4-(3-oxopiperazin-1-yl)butanoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the synthesis of 4-Oxo-4-(3-oxopiperazin-1-yl)butanoic acid, a heterocyclic compound with potential applications in medicinal chemistry and drug development. The described method involves the acylation of 2-oxopiperazine with succinic anhydride. This document outlines the necessary reagents, equipment, and a step-by-step procedure for the synthesis, purification, and characterization of the target compound.

Introduction